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Compound of Interest

4,6-Dimethyl-2-
Compound Name:
(methylthio)pyrimidine

Cat. No.: B088904

An In-Depth Technical Guide to 4,6-Dimethyl-2-(methylthio)pyrimidine: Structure, Properties,
and Applications

Abstract

This technical guide provides a comprehensive overview of 4,6-Dimethyl-2-
(methylthio)pyrimidine, a heterocyclic compound of significant interest to researchers in
medicinal chemistry and drug development. The document elucidates the molecule's core
structural features, physicochemical properties, and established synthetic pathways. A primary
focus is placed on its functional role as a thymine analog, contextualizing its application in the
field of antimetabolite therapies. By synthesizing structural data, proven experimental
protocols, and mechanistic insights, this guide serves as an essential resource for scientists
leveraging this pyrimidine derivative in their research.

Molecular Identity and Structure

The foundational step in understanding the utility of any chemical entity is the precise
characterization of its molecular identity and structure. 4,6-Dimethyl-2-(methylthio)pyrimidine
is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are central to
various biological processes and pharmaceutical agents.

Chemical Identifiers
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A consistent and unambiguous identification of the compound is critical for research and
regulatory purposes. The key identifiers for 4,6-Dimethyl-2-(methylthio)pyrimidine are
summarized below.

Identifier Value Source
4,6-dimethyl-2- ]

IUPAC Name o (Systematic)
(methylsulfanyl)pyrimidine

CAS Number 14001-64-0

Molecular Formula C7H10N2S

Molecular Weight 154.24 g/mol

SMILES CSC1=NC(C)=CC(C)=N1

Molecular Structure Elucidation

The structure of 4,6-Dimethyl-2-(methylthio)pyrimidine is defined by a central pyrimidine
ring. This six-membered aromatic ring contains two nitrogen atoms at positions 1 and 3. The
key substitutions that dictate its chemical behavior are:

o Methyl Groups (CHs): Two methyl groups are attached to carbons 4 and 6 of the pyrimidine
ring.

¢ Methylthio Group (SCHs): A methylthio group is attached to carbon 2. This sulfur-linked
moiety is crucial to its function, enhancing lipophilicity compared to a simple methyl group.

This specific arrangement of functional groups results in a molecule with distinct electronic and
steric properties that are leveraged in its applications as a synthetic intermediate and bioactive
compound.

Visualization

The two-dimensional representation of the molecule provides a clear view of the atomic
connectivity.

Caption: 2D structure of 4,6-dimethyl-2-(methylthio)pyrimidine.
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Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its
properties can be reliably inferred from its structure and data from closely related analogs.

Physicochemical Properties

The physical properties of a compound govern its behavior in various systems, including
solubility and stability.

Property Value Notes

Inferred from similar pyrimidine

Appearance White to off-white solid o
derivatives.
Related dihydroxy-analogs
Melting Point Data not available have high melting points (>300
°C).[1]
The parent 4,6-
Boiling Point Data not available dimethylpyrimidine boils at 154
°C.[2]
Inferred from related
B Soluble in most organic compounds like 4,6-
Solubility )
solvents Dimethoxy-2-
(methylthio)pyrimidine.[3]
) Recommended for maintaining
Storage 2-8 °C, dry, well-ventilated

stability.

Anticipated Spectroscopic Signature

Spectroscopic analysis is essential for structure confirmation and purity assessment. Based on
the molecular structure, the following Nuclear Magnetic Resonance (NMR) and Infrared (IR)
signatures are predicted.

e 'H NMR: The proton NMR spectrum is expected to be relatively simple and highly
informative.
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o ~6.5-7.0 ppm (singlet, 1H): This signal corresponds to the lone proton at the C5 position
of the pyrimidine ring.

o ~ 2.5 ppm (singlet, 3H): This signal arises from the three equivalent protons of the
methylthio (SCHs) group.

o ~ 2.3 ppm (singlet, 6H): This signal represents the six equivalent protons from the two
methyl groups at the C4 and C6 positions. The equivalence is due to the molecule's
symmetry.

e 13C NMR: The carbon NMR spectrum should distinctly show all seven carbon atoms.

o ~ 170 ppm: Carbon at C2, attached to the electronegative sulfur and two nitrogen atoms.

[e]

~ 165 ppm: Carbons at C4 and C6, being equivalent.

[e]

~ 115 ppm: Carbon at C5.

o

~ 24 ppm: Carbon of the two equivalent methyl groups on the ring.

[¢]

~ 14 ppm: Carbon of the methylthio group.
« Infrared (IR) Spectroscopy: Key vibrational modes would include:
o ~ 3000-2850 cm~*: C-H stretching from the methyl groups.

o ~1600-1450 cm~1: C=N and C=C stretching vibrations characteristic of the aromatic
pyrimidine ring.

Synthesis and Handling

The synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine is typically achieved through a
reliable and high-yielding two-step process starting from common laboratory reagents.[4][5]

Synthetic Workflow

The overall process involves the initial formation of a pyrimidine-thiol intermediate followed by
S-methylation. This approach is a cornerstone of pyrimidine chemistry, offering a robust method
for introducing the methylthio group.
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Caption: Two-step synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine.
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Experimental Protocol

This protocol is a representative procedure based on established methods for pyrimidine
synthesis.[4][5]

Step 1: Synthesis of 4,6-Dimethylpyrimidine-2-thiol

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add
acetylacetone (1.0 eq) and thiourea (1.0 eq) in ethanol.

o Catalysis: Add a catalytic amount of concentrated hydrochloric acid.

¢ Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC).

e Workup: Upon completion, cool the reaction mixture to room temperature. The product often
precipitates from the solution.

 Purification: Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to
yield 4,6-dimethylpyrimidine-2-thiol, which may exist in equilibrium with its thione tautomer.

Step 2: Synthesis of 4,6-Dimethyl-2-(methylthio)pyrimidine

o Reaction Setup: In a dry, inert atmosphere (e.g., nitrogen or argon), suspend the 4,6-
dimethylpyrimidine-2-thiol (1.0 eq) from Step 1 in a suitable solvent such as
Dimethylformamide (DMF) or Tetrahydrofuran (THF).

o Deprotonation: Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate
(K2COs3, 1.5 eq) portion-wise at 0 °C to form the thiolate.

o Methylation: Add a methylating agent like dimethyl carbonate or iodomethane (1.1 eq)
dropwise.

e Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring
by TLC.

o Workup: Quench the reaction by carefully adding water. Extract the aqueous layer with an
organic solvent (e.g., ethyl acetate).
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 Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and
concentrate under reduced pressure. The crude product can be purified by column
chromatography on silica gel to afford pure 4,6-Dimethyl-2-(methylthio)pyrimidine.

Applications in Research and Drug Development

The utility of 4,6-Dimethyl-2-(methylthio)pyrimidine stems from its structural similarity to
endogenous biomolecules and its versatility as a chemical building block.

Role as a Thymine Analog in Antimetabolite Therapy

The primary pharmacological interest in this compound is its function as a thymine analog for
antimetabolite therapies. Antimetabolites are a class of chemotherapy drugs that mimic natural
substrates (metabolites) involved in the synthesis of DNA and RNA.[6]

o Mechanism of Action: By resembling thymine, a key pyrimidine base in DNA, 4,6-Dimethyl-
2-(methylthio)pyrimidine can interfere with nucleic acid synthesis.[7] Rapidly dividing cells,
such as cancer cells, have a high demand for nucleotide synthesis. The introduction of an
antimetabolite can disrupt this process in several ways:

o Inhibiting critical enzymes involved in the de novo synthesis of nucleotides.[6]

o Being erroneously incorporated into DNA or RNA, leading to a fraudulent genetic code that
triggers cell cycle arrest and apoptosis (programmed cell death).[7]

 Structural Significance: The methylthio group is a key feature, serving as a bioisostere of the
methyl group in thymine while simultaneously increasing the molecule's lipophilicity.
Enhanced lipophilicity can improve the compound's ability to cross cell membranes,
potentially increasing its bioavailability and intracellular concentration.

Intermediate in Chemical Synthesis

Beyond its direct biological activity, the pyrimidine core is a foundational scaffold in medicinal
chemistry and agrochemistry.[3] 4,6-Dimethyl-2-(methylthio)pyrimidine serves as a valuable
intermediate for building more complex molecules. The methylthio group can be further
modified, for example, by oxidation to a methylsulfinyl or methylsulfonyl group, which are
excellent leaving groups for subsequent nucleophilic aromatic substitution reactions. This
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allows for the introduction of diverse functional groups at the C2 position, enabling the
generation of large libraries of compounds for drug screening.

Conclusion

4,6-Dimethyl-2-(methylthio)pyrimidine is a molecule of significant synthetic and
pharmacological value. Its well-defined structure, accessible synthesis, and functional role as a
thymine analog make it a powerful tool for researchers in oncology and drug discovery. The
strategic design, featuring a lipophilic methylthio group on a core pyrimidine scaffold,
exemplifies the principles of rational drug design. This guide provides the foundational
knowledge required for its effective handling, synthesis, and application in advanced scientific
research.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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